N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide
CAS No.: 1798542-68-3
Cat. No.: VC4662863
Molecular Formula: C16H16N4O
Molecular Weight: 280.331
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798542-68-3 |
|---|---|
| Molecular Formula | C16H16N4O |
| Molecular Weight | 280.331 |
| IUPAC Name | N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C16H16N4O/c21-16(14-5-1-7-17-12-14)19-9-3-10-20-11-6-13-4-2-8-18-15(13)20/h1-2,4-8,11-12H,3,9-10H2,(H,19,21) |
| Standard InChI Key | WIIZTBXOKVIRSY-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CN=CC=C3 |
Introduction
Chemical Structure and Properties
Structural Characteristics
The compound’s backbone comprises:
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Pyrrolo[2,3-b]pyridine core: A bicyclic heterocycle formed by fusing a pyrrole ring to a pyridine at positions 2 and 3.
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Propyl spacer: Connects the pyrrolo[2,3-b]pyridine moiety to the nicotinamide group.
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Nicotinamide group: A pyridine-3-carboxamide functional group.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₆N₄O | |
| Molecular Weight | 280.32 g/mol | |
| SMILES | C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CN=CC=C3 | |
| InChI Key | WIIZTBXOKVIRSY-UHFFFAOYSA-N |
Synthesis and Preparation
Synthetic Routes
The synthesis involves three key steps:
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Core Formation: Cyclization of appropriate precursors to generate the pyrrolo[2,3-b]pyridine scaffold.
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Alkylation: Introduction of the propyl chain via nucleophilic substitution or alkylation under basic conditions.
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Coupling: Reaction of the propyl-substituted pyrrolo[2,3-b]pyridine with nicotinoyl chloride or its analogs .
Industrial-Scale Production
Optimized methods may employ:
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Continuous flow reactors for efficient cyclization and alkylation.
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Advanced purification techniques (e.g., HPLC) to achieve high purity.
Biological Activities
Anticancer Activity
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide and its derivatives exhibit potent antiproliferative effects against various cancer cell lines. Key findings include:
| Compound | Cell Line | IC₅₀ (µM) | Activity | Source |
|---|---|---|---|---|
| 3b | HCT-116 (colon) | 5.4 | Inhibition of proliferation | |
| 4c | HepG-2 (liver) | 6.8 | Anti-hepatocellular | |
| 10d | MCF-7 (breast) | 4.9 | Cell cycle arrest |
Mechanism of Action
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FGFR Inhibition: Targets fibroblast growth factor receptors (FGFR1, 2, 3), critical in tumor growth and angiogenesis. For example, compound 4h (a structural analog) demonstrated IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3) .
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Apoptosis Induction: Inhibits 4T1 breast cancer cell proliferation and triggers apoptosis via mitochondrial pathways .
Antimicrobial Properties
The pyrrolo[2,3-b]pyridine scaffold has shown activity against bacterial and fungal pathogens, though specific data for this compound remains unpublished.
Mechanism of Action and Biochemical Pathways
Target Interactions
The compound binds FGFRs, triggering receptor dimerization and autophosphorylation. This activates downstream signaling cascades:
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RAS-MEK-ERK: Promotes proliferation and survival.
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PI3K-Akt: Regulates apoptosis and cell cycle progression.
Molecular Docking Insights
Simulations reveal favorable binding to kinase domains, with hydrogen bonds and hydrophobic interactions stabilizing the ligand-receptor complex .
Structure-Activity Relationship (SAR)
Modifications to the pyrrolo[2,3-b]pyridine core significantly impact potency:
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Electron-withdrawing groups (e.g., halogens) enhance FGFR binding affinity.
Key Observations
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Compound 4h: Optimal balance of hydrophobicity and electronic properties for FGFR inhibition .
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Derivatives with bulky substituents: Reduced activity due to steric hindrance .
Comparison with Similar Compounds
| Compound | Core Structure | Biological Target | Key Advantage |
|---|---|---|---|
| N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide | Pyrrolo[2,3-b]pyridine + nicotinamide | FGFRs | Dual pharmacophores for enhanced binding |
| Pyrrolo[2,3-b]pyridine derivatives | Pyrrolo[2,3-b]pyridine + aromatic groups | Kinases (e.g., HPK1) | Narrower therapeutic window |
Chemical Reactions and Stability
Reactivity
The compound undergoes typical reactions for pyrrolo derivatives:
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Oxidation: Converts pyrrole rings to pyridine-like structures.
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Reduction: Saturates double bonds in the pyrrolo[2,3-b]pyridine core.
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Substitution: Electrophilic substitution at electron-rich positions.
Common Reagents
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Pyridine derivatives |
| Reduction | NaBH₄, LiAlH₄ | Dihydropyrrolo derivatives |
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